2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid
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Overview
Description
2-(2-Oxaspiro[44]nonan-3-yl)acetic acid is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid typically involves the formation of the spirocyclic structure followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic ring system, followed by functionalization to introduce the acetic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced catalytic systems, and efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspiro ring to a more reduced form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxaspiro[4.4]nonan-3-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(2-Oxaspiro[4.4]nonan-3-yl)butanoic acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness
2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of the acetic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-oxaspiro[4.4]nonan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)5-8-6-10(7-13-8)3-1-2-4-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCXYGLVKWWCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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